6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-bromobenzoate
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Overview
Description
6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-bromobenzoate is a complex organic compound that belongs to the class of benzochromenes. This compound is characterized by its unique structure, which includes a benzochromene core and a bromobenzoate ester group. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-bromobenzoate typically involves multiple steps:
Formation of the Benzochromene Core: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Bromobenzoate Group: The benzochromene intermediate is then reacted with 2-bromobenzoic acid or its derivatives in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The bromine atom in the bromobenzoate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzochromenes.
Scientific Research Applications
6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-bromobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and toxicology.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-bromobenzoate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate
- 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}butanoate
- Ethyl (6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy (phenyl)acetate
Uniqueness
What sets 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-bromobenzoate apart from similar compounds is its specific substitution pattern and the presence of the bromobenzoate group. This unique structure can confer distinct chemical and biological properties, making it valuable for targeted research and applications.
Properties
IUPAC Name |
(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2-bromobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrO4/c21-17-8-4-3-7-16(17)20(23)24-12-9-10-14-13-5-1-2-6-15(13)19(22)25-18(14)11-12/h3-4,7-11H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIXXOCRWPTCHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)OC(=O)C4=CC=CC=C4Br)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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